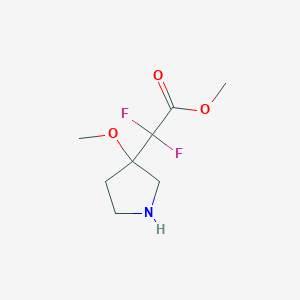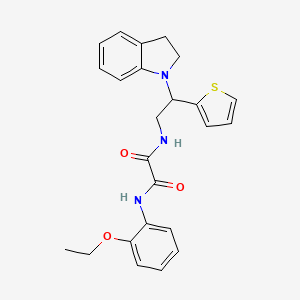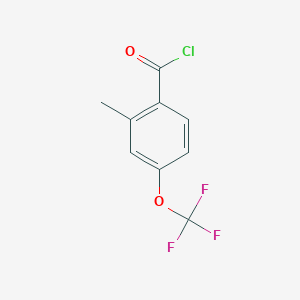
2-(4-(Isopropylthio)phenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Isopropylthio)phenyl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone is a synthetic compound that belongs to the family of thioether ketones. It is commonly referred to as ITPE or 4-ITME. This compound has gained significant attention in scientific research due to its potential applications in the fields of pharmacology and medicinal chemistry.
Applications De Recherche Scientifique
Azetidinone Derivatives in Cholesterol Absorption Inhibition
Azetidinone derivatives, such as SCH 58235, have been explored for their potential to inhibit intestinal cholesterol absorption. This class of compounds has shown efficacy in lowering total plasma cholesterol in animal models, offering insights into the development of cholesterol-lowering drugs (Rosenblum et al., 1998).
Structural Analysis and Synthesis
Research on azetidinones includes the synthesis and structural investigation of isomers, providing foundational knowledge for the development of novel therapeutic agents. Studies have detailed the synthesis process and X-ray structural analysis, contributing to our understanding of their chemical behavior (Gluziński et al., 1991).
Photophysical Properties and Photosensitization
Azetidinone derivatives have also been investigated for their photophysical properties, including their ability to generate singlet oxygen, a critical factor in photodynamic therapy applications. The attachment of specific groups, such as naphthyl, has been shown to significantly affect these properties, offering potential pathways for the design of photosensitizers for medical applications (Jiang et al., 2015).
Antibacterial Activity
Azetidinone derivatives have been synthesized and evaluated for their antibacterial activity, highlighting their potential as antibiotic agents. The development of novel azetidinone-based compounds with significant antimicrobial properties could contribute to addressing the challenge of antibiotic resistance (Ashok et al., 2014).
Propriétés
IUPAC Name |
1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2S/c1-15(2)25-19-6-4-16(5-7-19)12-20(23)22-13-17(14-22)21-10-8-18(24-3)9-11-21/h4-7,15,17-18H,8-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMGVMSEVLPHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)N3CCC(CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4,5-dichloro-1-methylpyrrole-2-carboxamide;hydrochloride](/img/structure/B2990394.png)


![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2990401.png)


![6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B2990408.png)

![1-methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate](/img/structure/B2990410.png)

